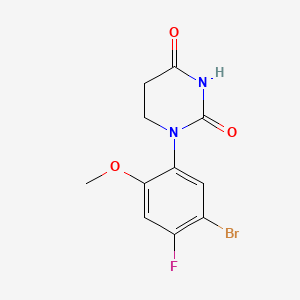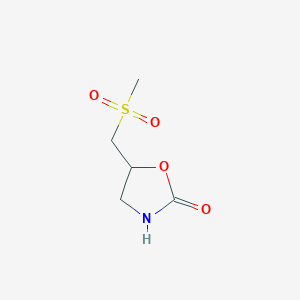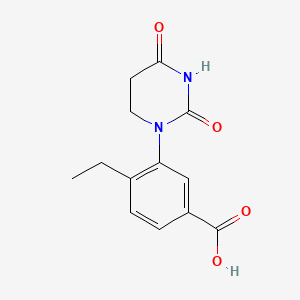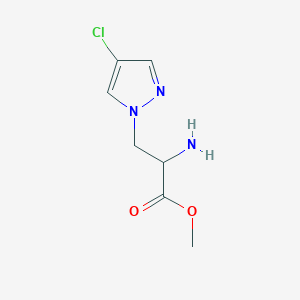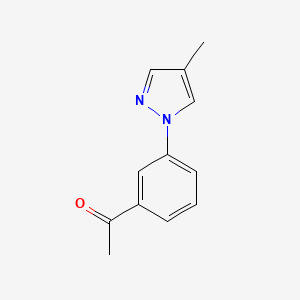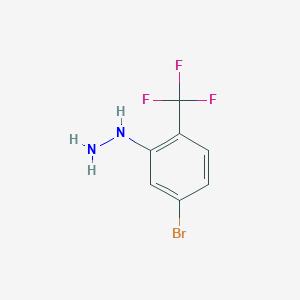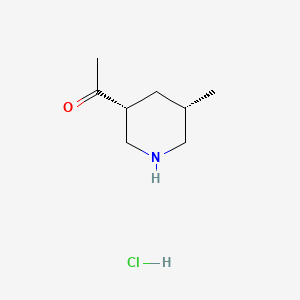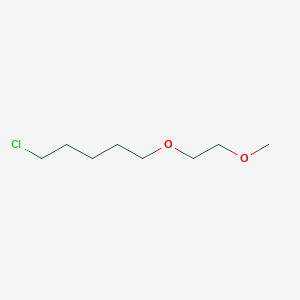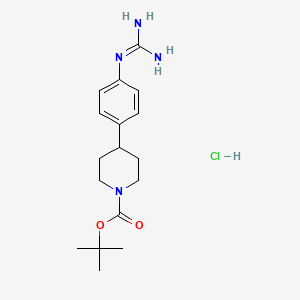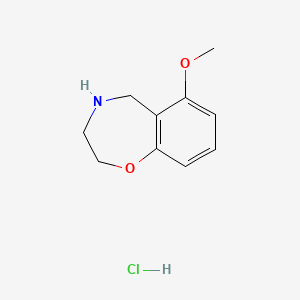
3-(Pyrrolidin-2-yl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrrolidin-2-yl)propanamide hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-2-yl)propanamide hydrochloride typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the functionalization of preformed pyrrolidine rings. For instance, the preparation might involve the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out at elevated temperatures (120-160°C) for an extended period (16-20 hours) to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(Pyrrolidin-2-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could produce a variety of substituted pyrrolidine derivatives.
科学研究应用
3-(Pyrrolidin-2-yl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Industry: The compound finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Pyrrolidin-2-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s unique structure allows it to bind to various proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
相似化合物的比较
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Known for its role in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with significant bioactivity.
Uniqueness
3-(Pyrrolidin-2-yl)propanamide hydrochloride stands out due to its specific structural features and the resulting biological activities
属性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC 名称 |
3-pyrrolidin-2-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c8-7(10)4-3-6-2-1-5-9-6;/h6,9H,1-5H2,(H2,8,10);1H |
InChI 键 |
UKVDIWAXJKJGDV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)CCC(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate](/img/structure/B13487342.png)
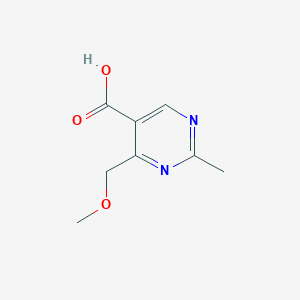
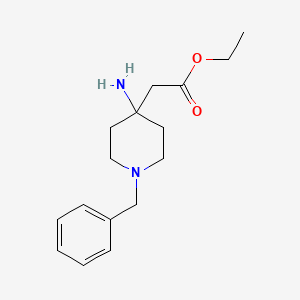
![3-[Boc-(methyl)amino]-4-phenylbutanoic acid](/img/structure/B13487360.png)
